molecular formula C7H9ClN2 B8051631 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B8051631
M. Wt: 156.61 g/mol
InChI Key: WXOZRSXPOOKRGV-UHFFFAOYSA-N
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Description

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core partially saturated in the pyridine ring and substituted with a chlorine atom at the 3-position. This structure confers unique electronic and steric properties, making it a critical intermediate in medicinal chemistry, particularly in photodynamic therapy (PDT) for cancer. Its fused chlorin derivatives exhibit strong absorption at 650 nm, enabling deep tissue penetration for PDT applications . The compound’s hydrophilicity and substituent flexibility allow for tailored biological activity, as demonstrated in melanoma and bladder cancer models .

Properties

IUPAC Name

3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOZRSXPOOKRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the desired pyrazolo[1,5-a]pyridine core . This reaction is often catalyzed by bases such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of tetrahydropyrazolo compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, showcasing potential as a lead compound in the development of anticancer drugs .
  • CNS Activity :
    • The compound has shown potential as an anxiolytic agent. Studies suggest that it may interact with neurotransmitter systems in the brain, providing a basis for its use in treating anxiety disorders .
  • Anti-inflammatory Properties :
    • Investigations into the anti-inflammatory effects of this compound reveal its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has been documented through various studies:

Activity Type Description
AnticancerInhibits proliferation of cancer cells; potential lead for drug development
AnxiolyticModulates neurotransmitter activity; potential treatment for anxiety disorders
Anti-inflammatoryReduces inflammation; potential use in chronic inflammatory conditions

Case Studies

  • Anticancer Research :
    • A study published in Medicinal Chemistry examined the structure-activity relationship (SAR) of tetrahydropyrazolo derivatives, highlighting their effectiveness against breast and lung cancer cell lines. The findings suggest that modifications to the core structure can enhance potency and selectivity against cancer cells .
  • CNS Activity Investigation :
    • In a pharmacological study conducted by researchers at a leading university, this compound was tested for anxiolytic effects in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Anti-inflammatory Studies :
    • A comprehensive review published in Journal of Medicinal Chemistry discussed various pyrazolo compounds' anti-inflammatory mechanisms. It was noted that this compound could inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Mechanism of Action

The mechanism of action of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

  • Structure : Bromine replaces chlorine at the 3-position.

3-Chloro vs. 3-Bromo

Property 3-Chloro Derivative 3-Bromo Derivative
Atomic Radius (Å) 0.79 1.14
Electronegativity 3.0 2.8
LogP (Predicted) ~1.2 ~1.5
Bioactivity (IC50, PDT) 12.8–43.0 nM (HT1376/OE19 cells) Not reported for PDT

Hydrophilic Derivatives

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid

  • Structure : Carboxylic acid substituent at the 3-position.
  • Applications : Used in metal-chelating agents or as intermediates for further functionalization (e.g., amide coupling for drug conjugates) .

Dihydroxymethyl-Substituted Chlorins

  • Structure : Two hydroxymethyl groups replace ester groups in chlorin derivatives.
  • Properties: Increased hydrophilicity (LogP reduced by ~1.5 units vs. diester analogs) correlates with 10-fold higher photocytotoxicity (IC50 = 1–10 nM in A375 melanoma cells) .

PEGylated and Alkylated Derivatives

PEGylated Chlorins

  • Structure : Polyethylene glycol (PEG) chains attached to the core.
  • Properties : Improved pharmacokinetics (longer half-life, reduced renal clearance) but may require higher doses (IC50 = 20–50 nM) due to steric hindrance .

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

  • Structure : Methyl group at the 2-position; pyrazole ring fused at [4,3-c].
  • Properties : Reduced planarity compared to [1,5-a] fused systems, altering receptor binding. Used in antidepressant research via serotonin receptor modulation .

Structure-Activity Relationships (SARs)

  • Chlorine vs. Bromine : Chlorine’s electronegativity enhances electrophilic interactions in PDT, while bromine’s lipophilicity may favor CNS applications.
  • Hydrophilicity : Di-hydroxymethyl and carboxylic acid substituents improve aqueous solubility and PDT efficacy but require balancing with membrane permeability .
  • Fused Ring Systems : Pyrazolo[1,5-a]pyridine’s planar structure optimizes π-π stacking in chlorins for light absorption, whereas [4,3-c] fused systems prioritize receptor specificity in antidepressants .

Biological Activity

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}ClN6_6
  • CAS Number : 149978-57-4
  • Molecular Weight : 236.7 g/mol
  • Predicted Boiling Point : 558.6 ± 50.0 °C
  • Density : 1.66 g/cm³
  • pKa : -2.12 ± 0.20 (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. These compounds exhibit activity against various bacterial strains and fungi. For instance, a study reported that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A derivative of this compound exhibited an IC50_{50} value of 5.40 μM for COX-1 and 0.01 μM for COX-2, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

CNS Activity

Research has also pointed to the central nervous system (CNS) effects of this compound. It has been evaluated for anxiolytic and antidepressant-like activities in animal models. In one study, administration resulted in significant reductions in anxiety-related behaviors in rodents at doses below 10 mg/kg .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways and neurotransmitter metabolism.
  • Receptor Modulation : It may modulate receptors associated with pain and inflammation.
  • Antimycobacterial Activity : Preliminary findings suggest potential efficacy against Mycobacterium tuberculosis through mechanisms that disrupt protein synthesis .

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on the pyrazolo[1,5-a]pyridine scaffold were synthesized and tested for antimicrobial activity. Among them, the derivative containing the chlorine substituent displayed superior activity against both Gram-positive and Gram-negative bacteria compared to other analogs.

Case Study 2: Anti-inflammatory Evaluation

In a controlled study on rats with induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to the control group. The observed effect was comparable to that of established anti-inflammatory agents like indomethacin.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs between 8 - 32 µg/mL
Anti-inflammatoryIC50_{50} values for COX enzymes
CNS effectsAnxiolytic effects at <10 mg/kg

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and its derivatives?

  • Methodological Answer : The synthesis often involves cycloaddition strategies or multi-step functionalization. For example, [8π+2π] cycloaddition of diazafulvenium methides with porphyrins or chlorins enables selective access to fused chlorin derivatives . Intermediate steps may include oxidation using Dess–Martin periodinane in dichloromethane to generate aldehyde substituents critical for biological targeting . Pyraclonil, a derivative, is synthesized via sequential reactions involving hydrazine, acrylonitrile, and cyclization steps . Key intermediates include mono-alcohol/monoester chlorins and aldehydes for modulating photodynamic activity .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard for verifying purity and structural integrity. Photophysical characterization involves absorption/fluorescence spectroscopy and quantum yield measurements. For example, platinum(II)-chlorin derivatives exhibit dual fluorescence and phosphorescence emissions at room temperature, which are quantified using time-resolved spectral analysis . X-ray crystallography or mass spectrometry may further confirm complex fused architectures .

Q. What intermediates are critical in the synthesis of pyrazole-fused derivatives?

  • Methodological Answer : Key intermediates include:

  • Mono-alcohol/monoester chlorins : Used in oxidation reactions to introduce aldehyde groups for targeting cancer stem cells .
  • Thiocarbohydrazide derivatives : Serve as precursors for heterocyclic systems with antimicrobial potential .
  • Boc-protected amines : Enable modular functionalization in automated Negishi coupling workflows . These intermediates are often validated via thin-layer chromatography (TLC) and iterative purification .

Advanced Research Questions

Q. How is this compound utilized in photodynamic therapy (PDT)?

  • Methodological Answer : Fused chlorin derivatives act as photosensitizers in PDT by generating reactive oxygen species (ROS) under light irradiation. Researchers modulate substituents (e.g., aldehydes) to enhance selectivity for cancer stem cells in endometrial cancer . Experimental designs include in vitro cytotoxicity assays on melanoma and bladder cancer cells, with ROS quantification using fluorescent probes like dichloro-dihydro-fluorescein diacetate (DCFH-DA) . Dose-response curves and dark toxicity controls are essential to validate photodynamic efficacy .

Q. What methodologies assess the photophysical properties of fused chlorins for oxygen sensing?

  • Methodological Answer : Ratiometric oxygen sensing relies on simultaneous fluorescence and phosphorescence emissions from platinum(II)-chlorin derivatives. Researchers measure emission lifetimes and quantum yields using spectrofluorometers equipped with time-correlated single-photon counting (TCSPC). Oxygen quenching experiments in biological media (e.g., serum or cell lysates) validate sensor stability . Data normalization against reference dyes (e.g., rhodamine B) ensures accuracy .

Q. How does the [8π+2π] cycloaddition approach enhance the synthesis of fused chlorins?

  • Methodological Answer : This method enables regioselective fusion of pyrazole rings to chlorin macrocycles, avoiding side reactions common in traditional porphyrin functionalization. The reaction proceeds under mild conditions with diazafulvenium methides, yielding stable chlorins and bacteriochlorins with tunable absorption profiles (e.g., Q-band shifts for near-infrared applications) . Computational modeling (DFT) assists in predicting cycloaddition pathways and optimizing reaction yields .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies (e.g., variable efficacy in melanoma vs. endometrial cancer models) may arise from differences in cell line specificity, photosensitizer uptake, or experimental lighting conditions . Robust meta-analysis should control for variables such as:

  • Light dose : Measured in J/cm² using calibrated radiometers.
  • Cellular ROS scavenging capacity : Assessed via glutathione depletion assays.
  • Cancer stem cell markers : Validated using flow cytometry (e.g., CD44+/CD24− populations) . Comparative studies using standardized protocols (e.g., ISO guidelines for PDT) are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

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